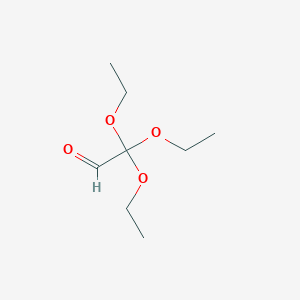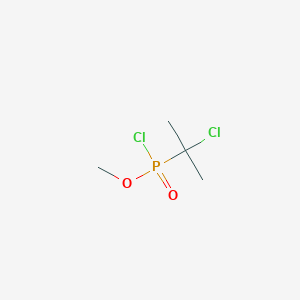![molecular formula C10H15NO B14318426 6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole CAS No. 112586-86-4](/img/structure/B14318426.png)
6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound features a cyclopentane ring fused to the oxazole ring, with a butenyl side chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide can yield oxazole derivatives under mild conditions . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cyclization process .
Industrial Production Methods
Industrial production of oxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalytic agents, such as AuCl3, can enhance the efficiency of the cyclization process . Additionally, the reaction conditions are carefully controlled to maintain the stability of the compound and prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can occur at specific positions on the oxazole ring, particularly at C5.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Electrophilic aromatic substitution often requires electron-donating groups to facilitate the reaction.
Major Products Formed
Oxidation: Imides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: The parent compound with a simpler structure.
Isoxazole: An analog with the nitrogen and oxygen atoms in different positions.
Benzoxazole: A benzene-fused oxazole with different chemical properties.
Uniqueness
6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole is unique due to its fused cyclopentane ring and butenyl side chain, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Número CAS |
112586-86-4 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
6-but-3-en-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole |
InChI |
InChI=1S/C10H15NO/c1-3-7(2)9-5-4-8-6-12-11-10(8)9/h3,7-9H,1,4-6H2,2H3 |
Clave InChI |
GVSJSNGIWBZZCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C1CCC2C1=NOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


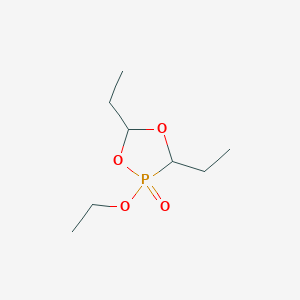

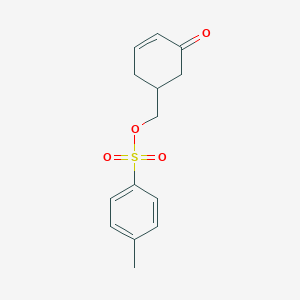
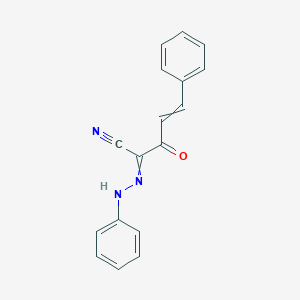
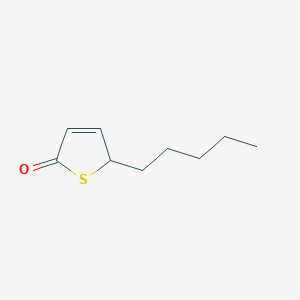
![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
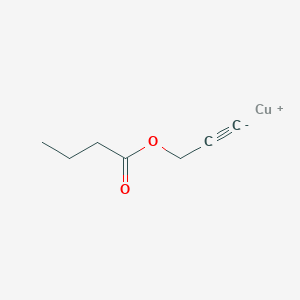
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)
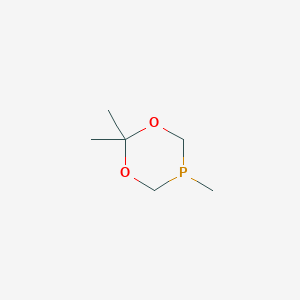

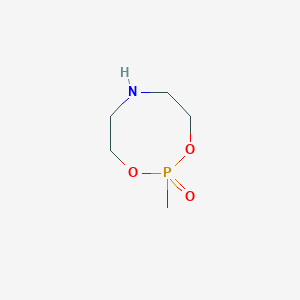
![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)
